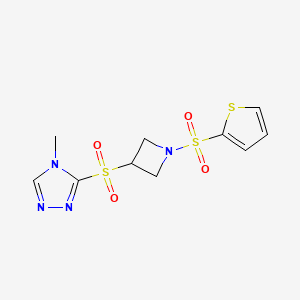

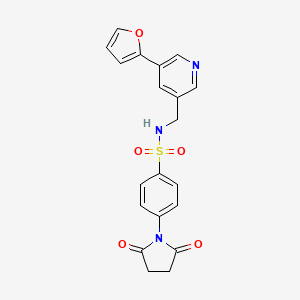

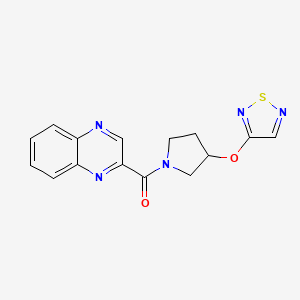

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonyl triazole derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity against several bacterial strains. These compounds, including variations like the one mentioned, have shown appreciable efficacy, highlighting the importance of structural variations in enhancing antibacterial properties. The molecular docking studies further provide insights into their possible modes of action, offering a foundation for developing new antibacterial agents (Yadav & Kaushik, 2022).

Biological Activity and Radical Scavenging Ability

Another area of research involves the one-pot synthesis of novel 1,2,3-triazole derivatives, demonstrating not only their antibacterial activity but also their free radical scavenging ability. This underscores the dual potential of such compounds in therapeutic contexts, particularly their antioxidant properties which could be beneficial in combating oxidative stress-related diseases (Sreerama et al., 2020).

Anticonvulsant and Antispastic Potential

Furthermore, the anticonvulsant profiles of certain 1,2,4-triazoles suggest they act functionally like glycine receptor agonists, with potential applications in treating spasticity. This area of research highlights the diverse therapeutic potential of triazoles, beyond their antimicrobial efficacy, suggesting a broader scope of application in neurological disorders (Kane et al., 1994).

Synthetic Applications

The synthesis of extended oxazoles from 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole using α-sulfonyl anion reactions indicates the versatility of sulfonamide and triazole-based compounds in organic synthesis. This research points towards the utility of such compounds in constructing complex organic molecules, potentially useful in various chemical synthesis and drug development processes (Patil & Luzzio, 2016).

properties

IUPAC Name |

4-methyl-3-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S3/c1-13-7-11-12-10(13)20(15,16)8-5-14(6-8)21(17,18)9-3-2-4-19-9/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPRRSITJUIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)

![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)